molecular formula C12H17N3O4 B015177 Diethyl (pyridin-3-ylmethylene)dicarbamate CAS No. 2744-17-4

Diethyl (pyridin-3-ylmethylene)dicarbamate

Cat. No.: B015177
CAS No.: 2744-17-4
M. Wt: 267.28 g/mol
InChI Key: OJLNBESQHKKMFU-UHFFFAOYSA-N
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Description

Diethyl (pyridin-3-ylmethylene)dicarbamate is an organic compound with the molecular formula C12H17N3O4 It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (pyridin-3-ylmethylene)dicarbamate typically involves the reaction of pyridine-3-carbaldehyde with diethyl dicarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (pyridin-3-ylmethylene)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The pyridine ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce diethyl (pyridin-3-ylmethyl)dicarbamate.

Scientific Research Applications

Diethyl (pyridin-3-ylmethylene)dicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Diethyl (pyridin-3-ylmethylene)dicarbamate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (pyridin-2-ylmethylene)dicarbamate
  • Diethyl (pyridin-4-ylmethylene)dicarbamate
  • Diethyl (pyridin-3-ylmethyl)dicarbamate

Uniqueness

Diethyl (pyridin-3-ylmethylene)dicarbamate is unique due to the position of the methylene group on the pyridine ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-pyridin-3-ylmethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-18-11(16)14-10(15-12(17)19-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLNBESQHKKMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CN=CC=C1)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294038
Record name Diethyl [(pyridin-3-yl)methylene]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2744-17-4
Record name 2744-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(pyridin-3-yl)methylene]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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